molecular formula C16H9F2NO B6337533 4-(3,4-Difluorobenzoyl)quinoline;  97% CAS No. 1183426-12-1

4-(3,4-Difluorobenzoyl)quinoline; 97%

Cat. No. B6337533
CAS RN: 1183426-12-1
M. Wt: 269.24 g/mol
InChI Key: UFNCLQVQTCTEIJ-UHFFFAOYSA-N
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Description

4-(3,4-Difluorobenzoyl)quinoline, also known as DFQ, is a compound that belongs to the family of quinoline derivatives. It has a molecular formula of C16H9F2NO and a molecular weight of 269.25 .


Molecular Structure Analysis

The molecular structure of 4-(3,4-Difluorobenzoyl)quinoline consists of a quinoline core with a 3,4-difluorobenzoyl group attached to it . The exact structure can be determined using techniques such as X-ray diffraction .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(3,4-Difluorobenzoyl)quinoline include a predicted boiling point of 424.7±40.0 °C, a predicted density of 1.324±0.06 g/cm3, and a predicted pKa of 1.83±0.13 .

Scientific Research Applications

Quinoline derivatives, including 4-(3,4-Difluorobenzoyl)quinoline, play a pivotal role in various scientific research fields due to their diverse biological activities and applications. These compounds are known for their heterocyclic structure containing a benzene ring fused with a pyrazine ring, making them an area of interest for their pharmacological and chemical properties (Aastha Pareek and Dharma Kishor, 2015).

Anticancer and Antimicrobial Applications

Quinoline and its analogs have been extensively studied for their potential in anticancer and antimicrobial drug development. Quinine, one of the most famous quinoline alkaloids, has historically been a major antimalarial drug, while compounds like camptothecin have opened new areas in anticancer drug development due to their significant bioactivities, including antitumor, antibacterial, antifungal, and antiparasitic effects (Xiao-fei Shang et al., 2018).

Corrosion Inhibition

In addition to pharmacological applications, quinoline derivatives are recognized for their anticorrosive properties. These compounds show effectiveness against metallic corrosion, making them valuable in various industrial applications. Their ability to form highly stable chelating complexes with metallic surfaces through coordination bonding underlines their utility as corrosion inhibitors (C. Verma et al., 2020).

Optoelectronic Materials

The synthesis and application of quinazoline derivatives for electronic devices have seen significant research interest. These compounds, including functionalized quinazolines and pyrimidines, are investigated for their luminescent properties and applications in photo- and electroluminescence, making them of great value in the creation of novel optoelectronic materials. This includes applications in organic light-emitting diodes (OLEDs), photovoltaic devices, and sensors (G. Lipunova et al., 2018).

Safety and Hazards

The safety data sheet for 3,4-Difluorobenzoyl chloride, a related compound, indicates that it is a combustible liquid that causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

(3,4-difluorophenyl)-quinolin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F2NO/c17-13-6-5-11(8-14(13)18)16(20)12-7-10-3-1-2-4-15(10)19-9-12/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNCLQVQTCTEIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Difluorobenzoyl)quinoline

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